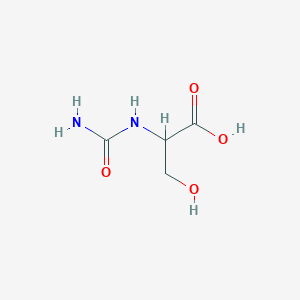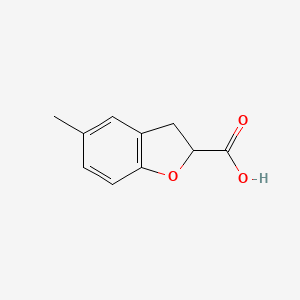![molecular formula C12H14N2O2S B3382164 2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid CAS No. 312608-22-3](/img/structure/B3382164.png)
2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid
Übersicht
Beschreibung
2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid is a synthetic organic compound characterized by the presence of a benzodiazole ring attached to a sulfanylacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Propyl Group: The propyl group is introduced via alkylation, using propyl halides in the presence of a base such as potassium carbonate.
Attachment of the Sulfanylacetic Acid Moiety: The final step involves the nucleophilic substitution reaction where the benzodiazole derivative reacts with chloroacetic acid in the presence of a base like sodium hydroxide to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is crucial in industrial settings.
Types of Reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzodiazole ring can undergo reduction reactions, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, various nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzodiazole derivatives.
Substitution: Various substituted acetic acid derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and conductivity.
Biology and Medicine:
Pharmacology: The compound’s structure suggests potential activity as a pharmaceutical agent, particularly in targeting enzymes or receptors associated with neurological conditions.
Biochemical Research: It can be used as a probe to study the function of sulfanyl-containing biomolecules.
Industry:
Agriculture: Potential use as a precursor for agrochemicals.
Electronics: Incorporation into materials for electronic devices due to its unique electronic properties.
Wirkmechanismus
The mechanism by which 2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl group can participate in redox reactions, influencing cellular oxidative states.
Vergleich Mit ähnlichen Verbindungen
- 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid
- 2-[(1-ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid
Comparison:
- Structural Differences: The primary difference lies in the alkyl group attached to the benzodiazole ring. The propyl group in 2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid may confer different steric and electronic properties compared to methyl or ethyl groups.
- Reactivity: The length and bulkiness of the alkyl group can influence the compound’s reactivity and interaction with other molecules.
- Applications: While similar compounds may share some applications, the specific properties of the propyl derivative may make it more suitable for certain uses, such as in pharmaceuticals or materials science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
2-(1-propylbenzimidazol-2-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-2-7-14-10-6-4-3-5-9(10)13-12(14)17-8-11(15)16/h3-6H,2,7-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUNXDXYRUQOLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-[(4-hydroxyphenyl)sulfanyl]acetate](/img/structure/B3382099.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B3382110.png)
![3-allyl-5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3382113.png)





![2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B3382178.png)
![Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate](/img/structure/B3382183.png)
